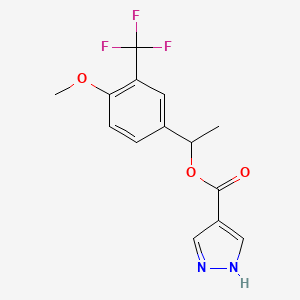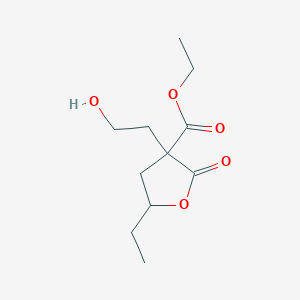![molecular formula C14H17N B12890296 (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a complex organic compound that belongs to the class of cyclopenta[b]pyrroles This compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms added to the cyclopenta[b]pyrrole ring system The presence of a p-tolyl group (a benzene ring substituted with a methyl group) further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable p-tolyl-substituted precursor with a cyclopentane derivative can lead to the formation of the desired compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst, along with elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. This approach not only increases the efficiency of the synthesis but also reduces the generation of waste materials .
化学反応の分析
Types of Reactions
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce fully saturated hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of (3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Cyclopentane: A saturated hydrocarbon with a five-membered ring.
p-Tolyl Compounds: Compounds containing a p-tolyl group (a benzene ring substituted with a methyl group).
Uniqueness
(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole stands out due to its unique combination of a hexahydrocyclopenta[b]pyrrole ring system and a p-tolyl group. This structural arrangement imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry .
特性
分子式 |
C14H17N |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
(3aR,6aR)-2-(4-methylphenyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C14H17N/c1-10-5-7-11(8-6-10)14-9-12-3-2-4-13(12)15-14/h5-8,12-13H,2-4,9H2,1H3/t12-,13-/m1/s1 |
InChIキー |
YLNJHSHTPQSAGZ-CHWSQXEVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=N[C@@H]3CCC[C@@H]3C2 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3CCCC3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)

![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)

![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)

![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)

